molecular formula C16H18N2O3 B3005375 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione CAS No. 1795488-27-5

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione

Cat. No.: B3005375
CAS No.: 1795488-27-5
M. Wt: 286.331
InChI Key: ICGKDVGPFKCQNV-UHFFFAOYSA-N
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Description

The compound “2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione” is a complex organic molecule. It contains a tetrahydropyran ring, an azetidine ring, and an isoindoline-1,3-dione moiety . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The isoindoline-1,3-dione moiety is a bicyclic structure containing a benzene ring fused to a lactam ring .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related compounds involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The tetrahydropyran ring, azetidine ring, and isoindoline-1,3-dione moiety each contribute to the overall structure . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Tetrahydropyran is a colorless volatile liquid . The azetidine ring is less strained than the three-membered aziridine system; as a result, azetidines show few of the exceptional properties associated with aziridines .

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities. For example, they could be tested against various types of cancer cells . Additionally, the synthesis methods could be optimized to improve yield and selectivity .

Mechanism of Action

Target of Action

This compound is structurally related to tetrahydropyran , which is commonly used as a protecting group in organic synthesis . .

Mode of Action

The mode of action of this compound is not explicitly reported in the available literature. Given its structural similarity to tetrahydropyran, it may interact with biological targets in a similar manner. Tetrahydropyran derivatives are known to form ethers with alcohols , which could potentially alter the function of target proteins or enzymes.

Biochemical Pathways

It’s possible that the compound could affect pathways involving proteins or enzymes that interact with tetrahydropyran or its derivatives

Result of Action

Given its structural similarity to tetrahydropyran, it may have similar effects, such as forming ethers with alcohols . .

Properties

IUPAC Name

2-[1-(oxan-4-yl)azetidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)16(20)18(15)12-9-17(10-12)11-5-7-21-8-6-11/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKDVGPFKCQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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